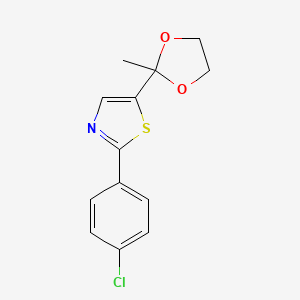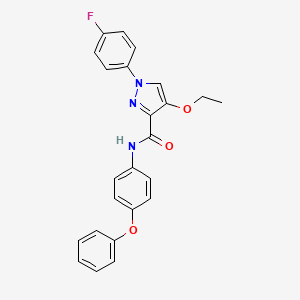![molecular formula C18H19BrFN3O2 B2871425 2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one CAS No. 2379994-68-8](/img/structure/B2871425.png)
2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a bromine and fluorine-substituted phenyl ring, a piperidine ring, and a pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Phenyl Ring: The initial step involves the bromination and fluorination of a phenyl ring to obtain 2-bromo-4-fluorophenyl.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which is then linked to the phenyl ring through an ethanone bridge.
Pyrimidine Attachment: Finally, the pyrimidine moiety is attached to the piperidine ring via an oxymethyl linker.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The ethanone bridge can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the ethanone bridge.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the ethanone bridge.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can yield different ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study biological processes and interactions.
Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can interact with biological molecules, while the piperidine and pyrimidine moieties can modulate the compound’s activity. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromo-2-fluorophenyl)thiomorpholine
- N-(4-Bromo-2-fluorophenyl)-2-phenylacetamide
Uniqueness
2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one is unique due to its combination of a bromine and fluorine-substituted phenyl ring, a piperidine ring, and a pyrimidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O2/c19-16-11-15(20)3-2-14(16)10-17(24)23-8-4-13(5-9-23)12-25-18-21-6-1-7-22-18/h1-3,6-7,11,13H,4-5,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYLIJIDSYSBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)CC3=C(C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B2871342.png)
![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)

![2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2871345.png)
![6-(naphthalen-2-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2871346.png)
![8-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2871348.png)
![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)




![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)


